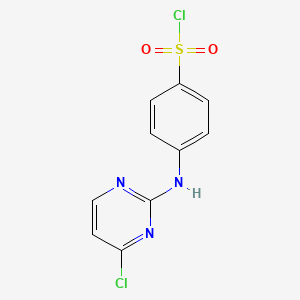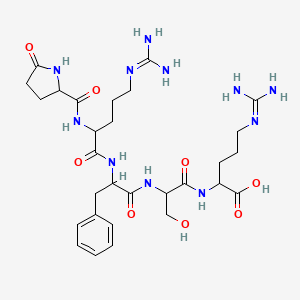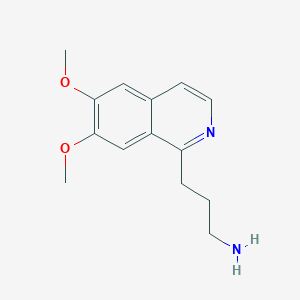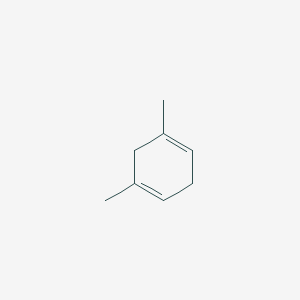![molecular formula C54H72N14O9 B12115233 cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]](/img/structure/B12115233.png)
cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] is a cyclic peptide composed of a sequence of amino acids, including alanine, valine, glycine, histidine, leucine, phenylalanine, and tryptophan. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cyclization: The linear peptide is cleaved from the resin and cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers to scale up the SPPS process. High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific amino acid residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in organic solvents.
Major Products
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Applications De Recherche Scientifique
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] has several applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its potential as a therapeutic agent due to its stability and resistance to enzymatic degradation.
Medicine: Explored for its potential in drug delivery systems and as a scaffold for designing new drugs.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclo[DL-Gly-DL-Phe]
- Cyclo[DL-Trp-DL-Tyr]
- Cyclo[DL-Leu-DL-Pro]
Uniqueness
Cyclo[DL-Ala-DL-Val-Gly-DL-His-DL-Leu-DL-Leu-DL-Phe-DL-His-DL-Trp] is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its stability and resistance to degradation make it particularly valuable in various applications compared to other cyclic peptides.
Propriétés
Formule moléculaire |
C54H72N14O9 |
|---|---|
Poids moléculaire |
1061.2 g/mol |
Nom IUPAC |
15-benzyl-12,24-bis(1H-imidazol-5-ylmethyl)-9-(1H-indol-3-ylmethyl)-6-methyl-18,21-bis(2-methylpropyl)-3-propan-2-yl-1,4,7,10,13,16,19,22,25-nonazacycloheptacosane-2,5,8,11,14,17,20,23,26-nonone |
InChI |
InChI=1S/C54H72N14O9/c1-29(2)17-39-49(72)63-40(18-30(3)4)50(73)65-41(19-33-13-9-8-10-14-33)51(74)67-44(22-36-25-56-28-60-36)53(76)66-42(20-34-23-57-38-16-12-11-15-37(34)38)48(71)61-32(7)47(70)68-46(31(5)6)54(77)58-26-45(69)62-43(52(75)64-39)21-35-24-55-27-59-35/h8-16,23-25,27-32,39-44,46,57H,17-22,26H2,1-7H3,(H,55,59)(H,56,60)(H,58,77)(H,61,71)(H,62,69)(H,63,72)(H,64,75)(H,65,73)(H,66,76)(H,67,74)(H,68,70) |
Clé InChI |
YCWICBJULPNZMO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CC=CC=C5)CC(C)C)CC(C)C)CC6=CN=CN6)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Ethanediamine, N1,N1-diethyl-1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12115156.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B12115160.png)

![3-Methyl-3-{[(phenylamino)thioxomethyl]amino}thiolane-1,1-dione](/img/structure/B12115177.png)

![3-[(Dimethylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12115197.png)


![Methyl-[3-(3-trifluoromethyl-phenyl)-propyl]-amine](/img/structure/B12115217.png)
![3-{[(3-Methylphenyl)amino]sulfonyl}thiolane-1,1-dione](/img/structure/B12115220.png)


